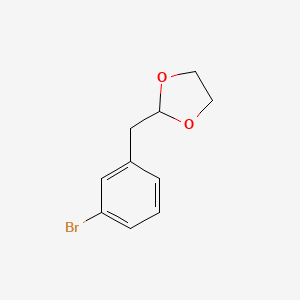

2-(3-Bromobenzyl)-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGZEZMTTSJESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373654 | |

| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-87-9 | |

| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Bromobenzyl)-1,3-dioxolane

This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 2-(3-Bromobenzyl)-1,3-dioxolane, a key intermediate in the development of advanced pharmaceutical compounds and complex organic molecules. This document is intended for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-tested methodologies.

Introduction: Strategic Importance of Aldehyde Protection

In the landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of efficient and high-yielding molecular construction. Aldehydes, being highly reactive electrophiles, are susceptible to a wide array of nucleophilic attacks and oxidation-reduction reactions. Their transient masking as less reactive acetals is a classic and indispensable strategy. The formation of a 1,3-dioxolane from an aldehyde and ethylene glycol is a robust and widely employed protection method due to the acetal's stability across a broad range of non-acidic reagents.

This compound serves as a valuable building block, combining the stability of the dioxolane protecting group with the synthetic versatility of an aryl bromide. The bromine atom at the meta position of the benzyl group provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse molecular fragments. This makes this compound a crucial intermediate in the synthesis of complex molecular architectures.

The Core Synthesis: Acid-Catalyzed Acetalization

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-bromobenzaldehyde with ethylene glycol. This reversible reaction is driven to completion by the removal of water, a byproduct of the condensation.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism: A Step-by-Step Elucidation

The formation of the 1,3-dioxolane proceeds through a well-established acid-catalyzed nucleophilic addition-elimination mechanism:

-

Protonation of the Carbonyl Oxygen: The acid catalyst (typically p-toluenesulfonic acid, p-TSA) protonates the carbonyl oxygen of 3-bromobenzaldehyde. This initial step significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack by Ethylene Glycol: A hydroxyl group of ethylene glycol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation to Form the Hemiacetal: A weak base in the reaction mixture, such as another molecule of ethylene glycol, deprotonates the oxonium ion, yielding a neutral hemiacetal.

-

Protonation of the Hemiacetal Hydroxyl Group: The hydroxyl group of the hemiacetal is subsequently protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water and Formation of a Resonance-Stabilized Oxonium Ion: The lone pair of electrons on the adjacent ether oxygen facilitates the departure of the water molecule, leading to the formation of a resonance-stabilized oxonium ion.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion. This ring-closing step forms the five-membered 1,3-dioxolane ring.

-

Deprotonation to Yield the Final Product: The final step involves the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and afford the stable this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with in-process checks and clear endpoints to ensure a successful synthesis.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 3-Bromobenzaldehyde | 185.02 | 10.0 g | 0.054 | 1.0 |

| Ethylene Glycol | 62.07 | 4.0 g (3.6 mL) | 0.064 | 1.2 |

| p-Toluenesulfonic acid monohydrate | 190.22 | 0.10 g | 0.0005 | 0.01 |

| Toluene | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | - | - | - |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzaldehyde (10.0 g, 0.054 mol).

-

Dissolution: Add 100 mL of toluene to the flask and stir until the aldehyde has completely dissolved.

-

Addition of Reagents: To the stirred solution, add ethylene glycol (4.0 g, 0.064 mol) followed by p-toluenesulfonic acid monohydrate (0.10 g, 0.0005 mol).

-

Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the reaction mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The progress of the reaction can be monitored by the amount of water collected (theoretical amount is approximately 0.97 mL). Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Work-up - Extraction: Wash the organic layer with 50 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product is obtained as a pale yellow oil. Purify the oil by vacuum distillation to yield this compound as a colorless oil.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Characterization: Validation of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 132-133 °C at 8 mmHg[1] |

| Density | 1.514 g/mL at 25 °C[1] |

| Refractive Index (n²⁰/D) | 1.563[1] |

Spectroscopic Data

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45-7.15 (m, 4H, Ar-H): A complex multiplet corresponding to the four protons on the aromatic ring.

-

δ 5.15 (t, J = 4.8 Hz, 1H, O-CH-O): A triplet for the methine proton of the dioxolane ring, coupled to the adjacent methylene protons.

-

δ 4.10-3.90 (m, 4H, O-CH₂-CH₂-O): A multiplet for the four protons of the ethylene glycol moiety in the dioxolane ring.

-

δ 3.05 (d, J = 4.8 Hz, 2H, Ar-CH₂): A doublet for the benzylic methylene protons, coupled to the methine proton of the dioxolane ring.

¹³C NMR (100 MHz, CDCl₃):

-

δ 140.0 (C): Quaternary carbon of the aromatic ring attached to the benzyl group.

-

δ 131.5 (CH): Aromatic CH.

-

δ 130.0 (CH): Aromatic CH.

-

δ 128.5 (CH): Aromatic CH.

-

δ 122.5 (C-Br): Aromatic carbon attached to bromine.

-

δ 103.0 (O-CH-O): Acetal carbon.

-

δ 65.0 (O-CH₂-CH₂-O): Methylene carbons of the dioxolane ring.

-

δ 41.0 (Ar-CH₂): Benzylic carbon.

Infrared (IR) Spectroscopy (neat, cm⁻¹):

-

3060 (w): Aromatic C-H stretch.

-

2950, 2880 (m): Aliphatic C-H stretch.

-

1595, 1570, 1475 (m): Aromatic C=C stretch.

-

1220, 1100, 1050 (s): C-O stretch (characteristic of the acetal group).

-

780, 690 (s): Aromatic C-H out-of-plane bending.

Applications in Advanced Synthesis

The utility of this compound lies in its dual functionality. The protected aldehyde allows for transformations at the aryl bromide position without interference. For example, it can be used in a Sonogashira coupling with a terminal alkyne to introduce an alkynyl substituent. Subsequent deprotection of the acetal under acidic conditions regenerates the aldehyde, providing a straightforward route to 3-alkynylbenzaldehydes. This strategy is valuable in the synthesis of pharmaceuticals and materials with extended π-systems.

Conclusion

The synthesis of this compound via acid-catalyzed acetalization of 3-bromobenzaldehyde is a robust and reliable procedure. This guide provides the necessary theoretical framework, a detailed experimental protocol, and expected characterization data to enable researchers to confidently synthesize and utilize this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the protection of other aldehydes and ketones, underscoring the fundamental importance of this transformation in modern organic chemistry.

References

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation.

Sources

"2-(3-Bromobenzyl)-1,3-dioxolane chemical properties"

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(3-Bromobenzyl)-1,3-dioxolane

Abstract

This technical guide provides a comprehensive analysis of this compound, a versatile bifunctional synthetic intermediate. The molecule incorporates a reactive aryl bromide handle suitable for carbon-carbon bond formation and a stable dioxolane moiety, which serves as a protected form of an aldehyde. This unique combination makes it a valuable building block for researchers, particularly in the fields of medicinal chemistry and complex molecule synthesis. This document details the compound's physical and chemical properties, outlines a robust synthetic protocol, predicts its spectroscopic characteristics, and explores its key chemical transformations. The causality behind experimental designs and the strategic utility of this reagent are emphasized throughout to provide field-proven insights for laboratory application.

Chemical Identity and Physical Properties

This compound is an organic compound whose structure is defined by a 3-bromobenzyl group attached to the C2 position of a 1,3-dioxolane ring. The dioxolane ring acts as a cyclic acetal, effectively protecting a phenylacetaldehyde functional group.

The primary value of this structure lies in its orthogonal reactivity. The aryl bromide is amenable to a host of transition-metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. Concurrently, the dioxolane group is stable under the neutral to basic conditions often required for these transformations, as well as toward many nucleophiles and reducing agents.[1] It can be selectively removed later in a synthetic sequence under acidic conditions to unmask the aldehyde.[2][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value / Description | Source |

|---|---|---|

| IUPAC Name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | [4] |

| CAS Number | 842123-87-9 | [4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [4] |

| Molecular Weight | 243.10 g/mol | [4] |

| Appearance | Expected to be a colorless to pale yellow liquid | General Observation |

| Boiling Point | No data available. Analog 2-(3-Bromophenyl)-1,3-dioxolane boils at 132-133 °C / 8 mmHg. | [5] |

| Density | No data available. Analog 2-(3-Bromophenyl)-1,3-dioxolane has a density of 1.514 g/mL at 25 °C. | [5] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) and insoluble in water. | General Principle |

Synthesis and Purification

The most direct and logical synthesis of this compound involves the acid-catalyzed protection of its corresponding aldehyde, 3-bromophenylacetaldehyde. This precursor is commercially available, making the synthesis a straightforward, high-yielding, single-step laboratory procedure.[][7]

The core of this transformation is the formation of a cyclic acetal. The reaction is an equilibrium process, and to drive it to completion, the water generated as a byproduct must be removed.[8][9] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus. The choice of a non-polar solvent like toluene or benzene facilitates this azeotropic removal. An acid catalyst, such as p-toluenesulfonic acid (pTSA), is essential to protonate the carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by ethylene glycol.[10]

Experimental Protocol: Synthesis of this compound

-

Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen or argon atmosphere.

-

Reagent Charging: To the flask, add 3-bromophenylacetaldehyde (1.0 eq.), toluene (approx. 0.2 M concentration), and ethylene glycol (1.2-1.5 eq.).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (pTSA, 0.02-0.05 eq.).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect. Progress can also be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of its structural analogues, such as 2-benzyl-1,3-dioxolane and other substituted aromatic compounds.[11][12][13][14]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.40 | d | 1H | Ar-H (C2') | Aromatic proton ortho to the bromine atom. |

| ~7.35 | s | 1H | Ar-H (C6') | Aromatic proton between the two substituents. |

| ~7.15 | m | 2H | Ar-H (C4', C5') | Remaining aromatic protons. |

| ~5.10 | t | 1H | O-CH -O (C2) | Acetal proton, triplet due to coupling with the adjacent benzylic CH₂ group. |

| ~4.00 | m | 4H | O-CH₂ -CH₂ -O (C4, C5) | Dioxolane methylene protons, complex multiplet. |

| ~3.10 | d | 2H | Ar-CH₂ -CH (C7) | Benzylic methylene protons, doublet due to coupling with the acetal proton. |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~140 | Ar-C (C1') | Quaternary aromatic carbon attached to the benzyl group. |

| ~132 | Ar-C H (C6') | Aromatic methine carbon. |

| ~130 | Ar-C H (C4') | Aromatic methine carbon. |

| ~129 | Ar-C H (C2') | Aromatic methine carbon. |

| ~126 | Ar-C H (C5') | Aromatic methine carbon. |

| ~122 | Ar-C -Br (C3') | Quaternary aromatic carbon attached to bromine; signal attenuated. |

| ~102 | O-C H-O (C2) | Acetal carbon, a key identifying peak. |

| ~65 | O-C H₂ (C4, C5) | Dioxolane methylene carbons. |

| ~40 | Ar-C H₂ (C7) | Benzylic carbon. |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this molecule stems from the distinct reactivity of its two functional domains: the aryl bromide and the protected aldehyde.

Reactions at the Aryl Bromide Center

The carbon-bromine bond on the aromatic ring is the primary site for strategic modifications, enabling the construction of more complex molecular architectures.

Treatment of this compound with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) yields the corresponding Grignard reagent.[15] This reaction transforms the electrophilic aryl carbon into a potent carbon-based nucleophile.[16] The process involves an oxidative insertion of magnesium into the C-Br bond.[17] The resulting organomagnesium species can react with a wide range of electrophiles, including aldehydes, ketones, esters, and CO₂, to form new carbon-carbon bonds.[18]

Critical Causality: The reaction must be performed under strictly anhydrous conditions. Grignard reagents are highly basic and will be quenched by even trace amounts of protic solvents (like water or alcohols), leading to protonation of the carbanion and failure of the desired coupling reaction.[16]

Caption: Formation and reaction pathway of the Grignard reagent.

The aryl bromide is an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[19] This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, typically creating a biaryl linkage.[20][21] This is one of the most powerful and widely used methods for C(sp²)-C(sp²) bond formation in modern organic synthesis due to its mild conditions and high functional group tolerance.[22][23]

Mechanism Insight: The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex.[19]

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the bromide. This step requires a base to activate the organoboron species.[22]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[21]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity of the 1,3-Dioxolane Group

The primary role of the dioxolane is protection. It is robust to basic, nucleophilic, and reductive conditions, making it an ideal protecting group for syntheses involving Grignard or Suzuki reactions on the other side of the molecule.[1][24]

The aldehyde can be regenerated via acid-catalyzed hydrolysis.[2] The mechanism is the microscopic reverse of the protection step. Protonation of one of the dioxolane oxygens facilitates ring-opening, eventually leading to the elimination of ethylene glycol and reformation of the carbonyl group.

Protocol:

-

Dissolve the protected compound in a solvent mixture such as acetone/water or THF/water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or pTSA).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Neutralize the acid with a weak base (e.g., NaHCO₃) and extract the product with an organic solvent.

-

Wash, dry, and concentrate to obtain the deprotected aldehyde.

Safety and Handling

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors.[25]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[25][26]

-

Toxicity: Organobromine compounds can be irritants to the skin, eyes, and respiratory tract.[27][28] Chronic exposure should be avoided. Bromine itself is highly toxic and corrosive.[29] While the bromine in this compound is covalently bound, care should be taken during reactions where it might be liberated.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids. Keep the container tightly sealed.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[25]

Conclusion

This compound is a strategically designed synthetic intermediate that offers chemists a reliable platform for sequential functionalization. Its aryl bromide moiety serves as a versatile precursor for advanced coupling methodologies, while the acid-labile dioxolane provides robust protection for a latent aldehyde. This guide has provided the foundational chemical principles, practical protocols, and safety considerations necessary for its effective and safe utilization in a research and development setting.

References

- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Wikipedia. (n.d.). Grignard reaction.

- BYJU'S. (n.d.). Grignard Reagent.

- Wikipedia. (n.d.). Dioxolane.

- University of Calgary. (n.d.). Ch23: Aryl Grignards.

- PubChem. (n.d.). 2-(3-Bromophenyl)-1,3-dioxolane.

- PubChem. (n.d.). 2-(2-Bromophenyl)-1,3-dioxolane.

- YouTube. (2019). making Grignard reagents.

- PubChem. (n.d.). This compound.

- SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes.

- Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

- Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane, 2-(3-bromophenyl)- (CAS 17789-14-9).

- Carl ROTH. (2021). Safety Data Sheet: Bromine.

- Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal.

- Learn CBSE. (2020). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids.

- Chemistry Stack Exchange. (2018). Several carbonyl groups, which one does ethylene glycol protect?.

- YouTube. (2020). Ethylene Glycol for Protecting Groups.

- The Good Scents Company. (n.d.). phenyl acetaldehyde ethylene glycol acetal.

- Archean Chemical Industries. (2022). SAFETY DATA SHEET - BROMINE.

- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.

- Chemistry Stack Exchange. (2020). Selective carbonyl protection using ethylene glycol.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[1H NMR] - Spectrum.

- Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane.

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. This compound | C10H11BrO2 | CID 2756955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-溴苯基)-1,3-二氧戊环 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-(3-Bromophenyl)acetaldehyde 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]

- 8. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 9. learncbse.in [learncbse.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR spectrum [chemicalbook.com]

- 12. 2-BENZYL-1,3-DIOXOLANE(101-49-5) 13C NMR spectrum [chemicalbook.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. byjus.com [byjus.com]

- 16. Grignard reaction - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

- 18. Grignard Reaction [organic-chemistry.org]

- 19. byjus.com [byjus.com]

- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. Yoneda Labs [yonedalabs.com]

- 24. youtube.com [youtube.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. chemicalbook.com [chemicalbook.com]

- 27. carlroth.com [carlroth.com]

- 28. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 29. archeanchemicals.com [archeanchemicals.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(3-Bromobenzyl)-1,3-dioxolane

Abstract: This technical guide provides an in-depth exploration of 2-(3-Bromobenzyl)-1,3-dioxolane, a key synthetic intermediate. The document details a robust methodology for its synthesis via acid-catalyzed acetalization and presents a multi-faceted approach to its structural characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and providing detailed protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in multi-step organic synthesis.

Introduction: A Versatile Intermediate in Complex Synthesis

This compound is a halogenated organic compound featuring a dioxolane ring attached to a bromobenzyl group. Its primary significance in the field of organic chemistry, particularly in pharmaceutical and materials science, lies in its function as a protected aldehyde . The 1,3-dioxolane group serves as a cyclic acetal, effectively masking the highly reactive aldehyde functionality of its parent compound, 3-bromophenylacetaldehyde.

This protection is crucial in multi-step syntheses where the aldehyde could otherwise undergo undesired reactions with nucleophiles or bases. The acetal is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to regenerate the aldehyde at the desired synthetic stage.[1][2] The presence of the bromine atom on the aromatic ring provides a reactive handle for further transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.

This guide provides a comprehensive framework for the synthesis and unambiguous characterization of this versatile building block.

Synthesis and Purification

The synthesis of this compound is achieved through the acid-catalyzed reaction of 3-bromophenylacetaldehyde with ethylene glycol. This reaction is a classic example of acetal formation, which is a reversible process.[3]

Causality of Experimental Design:

-

Acid Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15) is essential to protonate the carbonyl oxygen of the aldehyde. This protonation increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weak nucleophile, ethylene glycol.

-

Removal of Water: The reaction produces water as a byproduct. According to Le Châtelier's principle, the removal of water is necessary to drive the equilibrium towards the formation of the acetal product. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[4]

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-bromophenylacetaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.2 M).

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or flash column chromatography to yield pure this compound.

Spectroscopic Characterization: A Multi-Technique Approach

Unambiguous structural confirmation of the synthesized product is achieved by combining several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.

Caption: General workflow for the spectroscopic analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic Protons (Ar-H) | 7.0 – 7.5 | Multiplet (m) | 4H |

| Methine Proton (-O-CH-CH₂-) | 4.9 – 5.2 | Triplet (t) | 1H |

| Dioxolane Protons (-O-CH₂-CH₂-O-) | 3.8 – 4.1 | Multiplet (m) | 4H |

| Benzylic Protons (Ar-CH₂-) | 3.0 – 3.2 | Doublet (d) | 2H |

Causality of Predicted Shifts:

-

Aromatic Protons: These appear in the typical downfield region for aromatic systems. The electron-withdrawing effect of the bromine atom will influence their exact shifts.

-

Methine Proton: This proton is deshielded as it is attached to a carbon bonded to two oxygen atoms, resulting in a downfield shift. It appears as a triplet due to coupling with the adjacent benzylic CH₂ group.

-

Dioxolane Protons: These four protons on the ethylene glycol moiety are in a complex environment and are expected to appear as a multiplet.

-

Benzylic Protons: These protons are adjacent to the aromatic ring and the methine carbon. They will appear as a doublet due to coupling with the single methine proton.

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-H | 125 – 135 |

| Aromatic C-Br | 120 – 125 |

| Quaternary Aromatic C | 138 – 142 |

| Acetal Carbon (-O-C H-O-) | 102 – 106 |

| Dioxolane Carbons (-O-C H₂-C H₂-O-) | 64 – 67 |

| Benzylic Carbon (Ar-C H₂-) | 38 – 42 |

Protocol: NMR Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5] For this compound, the most critical information from the IR spectrum is the presence of C-O ether linkages and the absence of a carbonyl (C=O) group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H stretch (aromatic) | 3000 – 3100 | Medium | Confirms presence of the aromatic ring. |

| C-H stretch (aliphatic) | 2850 – 2960 | Medium-Strong | Confirms presence of sp³ C-H bonds. |

| C=O stretch (aldehyde) | ~1725 | (Absent) | Confirms complete conversion of the starting aldehyde. |

| C-O stretch (ether/acetal) | 1050 – 1200 | Strong | Key diagnostic peak for the dioxolane ring. |

Protocol: IR Spectrum Acquisition

-

Place a small drop of the purified liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Mount the plates in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers further structural clues.

Expected Molecular Ion: The presence of a bromine atom is highly diagnostic in MS due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. Therefore, the molecular ion (M⁺) peak will appear as a characteristic doublet.

-

M⁺ peak: m/z 242 (for C₁₀H₁₁⁷⁹BrO₂)

-

[M+2]⁺ peak: m/z 244 (for C₁₀H₁₁⁸¹BrO₂) with approximately equal intensity to the M⁺ peak.

Plausible Fragmentation Pathway: A primary fragmentation pathway for this molecule involves the cleavage of the bond between the benzylic carbon and the acetal carbon, leading to the formation of a stable, resonance-delocalized 3-bromobenzyl cation.

Caption: Plausible fragmentation pathway for this compound in MS.

Protocol: Mass Spectrometry Analysis

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and analysis.[6]

-

Acquire the mass spectrum using a suitable ionization technique, such as Electron Ionization (EI).

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, IR spectroscopy verifies the presence of the key C-O acetal functional group and the absence of the starting aldehyde, and mass spectrometry confirms the molecular weight and reveals a characteristic fragmentation pattern dominated by the stable 3-bromobenzyl cation. This comprehensive analytical data provides the necessary validation for its use as a high-purity intermediate in advanced organic synthesis.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Spectral Data of 3-Bromobenzaldehyde.

- TutorChase. (n.d.). Describe the differences between acetals and ketals.

- St. Clair, J. M., et al. (n.d.). Spectroscopic and Computational Studies of Aqueous Ethylene Glycol Solution Surfaces.

- Study.com. (n.d.). Acetal Group | Formation, Structure & Mechanism.

- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.

- BYJU'S. (n.d.). Acetal and Hemiacetal.

- ChemicalBook. (n.d.). 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). 2-(3-BROMOPHENYL)-1,3-DIOXOLANE(17789-14-9) 1H NMR spectrum.

- ResearchGate. (n.d.). FT-IR spectra of ethylene glycol (black curve) and gold nanowire....

- Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation.

- Sigma-Aldrich. (n.d.). 2-(3-Bromophenyl)-1,3-dioxolane 95.

- Google Patents. (n.d.). EP0257309A2 - Process for the preparation of ethynylbenzaldehydes.

- NIST. (n.d.). 1,3-Dioxolane, 2-(3-bromophenyl)-.

- PubChem. (n.d.). 2-(3-Bromophenyl)-1,3-dioxolane.

- PrepChem.com. (n.d.). Synthesis of 2-(2-bromophenyl)-1,3-dioxolane.

- Benchchem. (n.d.). 2-Bromomethyl-1,3-dioxolane.

- PubChem. (n.d.). 2-Benzyl-1,3-dioxolane.

- Benchchem. (n.d.). Spectroscopic Analysis for the Structural Confirmation of 2,2,4-Trimethyl-1,3-dioxolane: A Comparative Guide.

- University of Colorado Boulder. (n.d.). Infrared Spectroscopy.

- FULIR. (2014, January 8). Observed bands in Raman and infrared spectra of 1, 3- dioxolane and their assignments.

Sources

"2-(3-Bromobenzyl)-1,3-dioxolane IUPAC name"

An In-Depth Technical Guide to 2-(3-Bromobenzyl)-1,3-dioxolane and its Congeners: Synthesis, Application, and Strategy in Drug Development

Abstract

This technical guide provides a comprehensive overview of this compound and its closely related, more synthetically prevalent analog, 2-(3-bromophenyl)-1,3-dioxolane. We will delve into the critical role of the 1,3-dioxolane moiety as a robust protecting group for carbonyl functionalities, a cornerstone of multi-step organic synthesis. This document offers detailed, field-proven protocols for the synthesis, strategic application in carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling), and subsequent deprotection of these valuable intermediates. The content is tailored for researchers, scientists, and professionals in drug development who require a blend of theoretical understanding and practical, actionable methodologies.

Introduction: The Strategic Imperative of Carbonyl Protection

In the intricate landscape of complex molecule synthesis, particularly within pharmaceutical development, the selective transformation of one functional group in the presence of others is paramount. The carbonyl group of an aldehyde is highly reactive towards a vast array of nucleophiles and redox reagents. Its temporary masking, or "protection," is often a mandatory strategy to prevent undesired side reactions.

Among the arsenal of protecting groups, cyclic acetals, such as 1,3-dioxolanes, are distinguished by their exceptional stability across a wide range of reaction conditions, including strongly basic, organometallic, and many oxidative and reductive environments.[1] Their formation from an aldehyde and ethylene glycol is a reversible, acid-catalyzed reaction. The particular stability of the five-membered ring makes the 1,3-dioxolane a preferred choice for robust protection.[1]

This guide focuses on bromo-substituted phenyl dioxolanes, which are bifunctional reagents of immense value. They merge the stability of the dioxolane protecting group with the synthetic versatility of an aryl bromide, a key handle for modern cross-coupling reactions.

Compound Identification and Nomenclature: A Critical Distinction

A point of potential ambiguity arises from the topic name. It is crucial to distinguish between two related but structurally distinct molecules.

-

2-(3-Bromophenyl)-1,3-dioxolane : This is the direct acetal of 3-bromobenzaldehyde. It is the more common and widely documented compound in chemical literature and supplier catalogs.

-

This compound : The IUPAC name for this compound is 2-[(3-bromophenyl)methyl]-1,3-dioxolane . It is the acetal of 2-(3-bromophenyl)acetaldehyde and contains an additional methylene (-CH₂-) linker.

While this guide will address both, the primary focus will be on 2-(3-bromophenyl)-1,3-dioxolane due to its extensive use and the wealth of available data.

Table 1: Comparison of Key Compound Properties

| Property | 2-(3-Bromophenyl)-1,3-dioxolane | 2-[(3-bromophenyl)methyl]-1,3-dioxolane |

| Structure | Bromo-phenyl group directly on C2 | Methylene spacer between rings |

| Parent Aldehyde | 3-Bromobenzaldehyde | 2-(3-Bromophenyl)acetaldehyde[] |

| Molecular Formula | C₉H₉BrO₂ | C₁₀H₁₁BrO₂ |

| Molecular Weight | 229.07 g/mol | 243.10 g/mol |

| CAS Number | 17789-14-9 | 842123-87-9 |

Synthesis Protocols: From Aldehyde to Protected Intermediate

The synthesis of 1,3-dioxolanes is an equilibrium-driven process. The key to achieving high yields is the effective removal of water, which shifts the equilibrium toward the product, in accordance with Le Châtelier's principle.

Protocol A: Synthesis of 2-(3-Bromophenyl)-1,3-dioxolane

This is a standard acetalization procedure for the protection of 3-bromobenzaldehyde. The use of a Dean-Stark apparatus to azeotropically remove water is the classic and most effective method.[1]

Causality Behind Experimental Choices:

-

Toluene: Serves as the solvent and forms a low-boiling azeotrope with water, facilitating its removal.

-

p-Toluenesulfonic Acid (p-TSA): A solid, easy-to-handle, and effective Brønsted acid catalyst.[3]

-

Ethylene Glycol: The diol required to form the five-membered dioxolane ring. A slight excess can help drive the reaction.

-

Dean-Stark Trap: The critical piece of equipment that allows for the physical separation of the condensed water from the refluxing toluene, preventing the reverse reaction.

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Charging the Flask: To the flask, add 3-bromobenzaldehyde (1.0 eq), toluene (approx. 0.4–0.5 M), ethylene glycol (1.2–1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01–0.02 eq).

-

Reaction: Heat the mixture to reflux. Toluene and water will co-distill and collect in the Dean-Stark trap. The denser water will separate to the bottom while the toluene will overflow back into the reaction flask. Continue refluxing until no more water collects in the trap (typically 4-18 hours).[3]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the p-TSA catalyst.

-

Wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation (lit. bp 132-133 °C/8 mmHg) to yield the pure product.

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of 2-(3-bromophenyl)-1,3-dioxolane.

Protocol B: Proposed Synthesis of 2-[(3-bromophenyl)methyl]-1,3-dioxolane

This synthesis follows the same chemical principle as Protocol A but starts from 2-(3-bromophenyl)acetaldehyde, which is commercially available.[][4]

Experimental Protocol:

-

Procedure: Follow the exact steps outlined in Protocol A, substituting 3-bromobenzaldehyde with 2-(3-bromophenyl)acetaldehyde (1.0 eq).

-

Notes: Phenylacetaldehyde derivatives can be prone to self-condensation (aldol) reactions under acidic or basic conditions. Therefore, careful temperature control and prompt neutralization during workup are advised. Purification would likely be achieved via vacuum distillation or column chromatography.

Application in Drug Development: A Bifunctional Linchpin

The true synthetic power of 2-(3-bromophenyl)-1,3-dioxolane lies in its dual nature. It allows chemists to perform transformations on the aromatic ring that would be incompatible with a free aldehyde. The aryl bromide is a premier functional group for palladium-catalyzed cross-coupling reactions, which are foundational to modern medicinal chemistry for constructing complex biaryl and aryl-heteroaryl scaffolds.[5][6]

The Suzuki-Miyaura coupling is a prime example.[7] This reaction forges a new carbon-carbon bond between the bromo-substituted carbon and an organoboron species (e.g., a boronic acid or ester).

Strategic Workflow:

-

Protect: Convert the reactive aldehyde on 3-bromobenzaldehyde to the stable 1,3-dioxolane.

-

Couple: Perform a Suzuki-Miyaura reaction to install a new aryl, heteroaryl, or vinyl group at the position of the bromine atom. The dioxolane group remains inert during this transformation.[8]

-

Deprotect: Hydrolyze the dioxolane to regenerate the aldehyde functionality, now within a more complex molecular framework.

Diagram: Strategic Application via Suzuki Coupling

Caption: Synthetic strategy: Protect, Couple, and Deprotect.

Deprotection Protocols: Regenerating the Carbonyl

The removal of the dioxolane group is typically achieved through acid-catalyzed hydrolysis, effectively reversing the formation reaction. The choice of conditions depends on the sensitivity of other functional groups in the molecule.

Protocol C: Standard Acid-Catalyzed Hydrolysis

This is a robust and widely used method for acid-stable substrates.[9]

-

Setup: In a round-bottom flask, dissolve the dioxolane substrate (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Reaction: Add a catalytic amount of aqueous acid (e.g., 1M HCl, 0.1 eq). Stir the mixture at room temperature. The reaction can be gently warmed (40–50 °C) if it is sluggish.

-

Monitoring: Track the disappearance of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully neutralize the acid with a saturated NaHCO₃ solution. Remove the organic solvent (acetone) under reduced pressure and extract the aqueous residue with a suitable solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.

Protocol D: Mild Deprotection for Acid-Sensitive Substrates

For molecules containing other acid-labile groups (e.g., Boc-amines, silyl ethers), harsher acidic conditions are unsuitable. A milder protocol is required.

-

Setup: Dissolve the dioxolane substrate (1.0 eq) in acetone.

-

Reaction: Add a catalytic amount of iodine (I₂; 0.05–0.1 eq).[9] Stir at room temperature. The reaction is often complete within minutes.

-

Monitoring: Track the reaction by TLC.

-

Workup: Upon completion, quench the reaction by adding a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution until the brown color of the iodine disappears. Remove the acetone under reduced pressure and extract the product as described in Protocol C.

Characterization Data

Accurate characterization is essential for verifying the identity and purity of the synthesized material.

Table 2: Physical and Spectroscopic Data for 2-(3-Bromophenyl)-1,3-dioxolane

| Property | Value | Source |

| Appearance | Liquid | - |

| Boiling Point | 132-133 °C at 8 mmHg | |

| Density | 1.514 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.563 | |

| ¹H NMR | Expect signals for aromatic protons, the acetal proton (-O-CH-O-), and the methylene protons of the dioxolane ring. | - |

| ¹³C NMR | Expect signals for aromatic carbons (including C-Br), the acetal carbon, and the dioxolane methylene carbons. | - |

| IR Spectroscopy | Expect characteristic C-O stretching frequencies for the acetal and bands corresponding to the substituted benzene ring. | - |

| Mass Spectrometry | Molecular ion peaks (M, M+2) in a ~1:1 ratio, characteristic of a single bromine atom. | - |

Safety and Handling

As a Senior Application Scientist, safety is the foremost priority. While a specific Safety Data Sheet (SDS) must be consulted for the exact compound being handled, the following general precautions apply based on analogous structures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: 2-(3-Bromophenyl)-1,3-dioxolane is classified as a combustible liquid. Keep away from open flames, sparks, and other sources of ignition.

-

Health Hazards: May cause skin and eye irritation. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

Conclusion

2-(3-Bromophenyl)-1,3-dioxolane is a highly valuable and versatile synthetic intermediate. Its utility stems from the orthogonal reactivity of its two key features: the stable 1,3-dioxolane protecting group and the reactive aryl bromide handle. This combination enables chemists to execute complex synthetic sequences, such as palladium-catalyzed cross-couplings, on an aromatic core while the sensitive aldehyde functionality remains masked. The straightforward and high-yielding protocols for its formation and subsequent deprotection make it an indispensable tool in the synthesis of novel molecular architectures for drug discovery and materials science. Understanding the strategic application of this and related bifunctional reagents is essential for the modern synthetic chemist.

References

- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.

- Google Patents. (n.d.). CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal.

- SciELO. (2020). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. J. Braz. Chem. Soc., 31(9).

- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Wikipedia. (n.d.). Suzuki reaction.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (This is a foundational review, not from the search snippets, but is an authoritative grounding reference for the Suzuki reaction). A relevant article from the search is: Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695.

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. CN102140088A - New process for synthesizing 3-bromobenzaldehyde acetal - Google Patents [patents.google.com]

- 4. 2-(3-Bromophenyl)acetaldehyde 95% | CAS: 109347-40-2 | AChemBlock [achemblock.com]

- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Spectrum of 2-(3-Bromobenzyl)-1,3-dioxolane

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in organic chemistry. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(3-Bromobenzyl)-1,3-dioxolane, a molecule of interest as a synthetic intermediate where the dioxolane group serves as a protecting group for an aldehyde functionality. Understanding its spectral features is critical for reaction monitoring, quality control, and the unambiguous confirmation of its structure. This document moves beyond a mere recitation of spectral data, delving into the causal relationships between the molecule's electronic environment and its NMR signature, and outlines a robust, self-validating experimental workflow.

Molecular Structure and Predicted Spectral Complexity

The structure of this compound comprises a 3-bromobenzyl moiety linked to a 1,3-dioxolane ring. This arrangement dictates the number and type of signals anticipated in its NMR spectra.

-

¹H NMR: The molecule lacks significant symmetry, leading to the expectation of distinct signals for most protons. We anticipate signals corresponding to four unique aromatic protons, the benzylic methylene protons, the methine proton of the dioxolane ring, and the four equivalent methylene protons of the dioxolane ring.

-

¹³C NMR: Similarly, the carbon environments are distinct. We expect six signals for the aromatic carbons, one for the benzylic carbon, and two for the dioxolane ring (one for the acetal carbon and one for the two equivalent methylene carbons), totaling nine distinct signals.

Caption: Self-validating workflow for NMR-based structure elucidation.

Conclusion

The NMR spectrum of this compound presents a distinct set of signals that are fully consistent with its molecular structure. The aromatic region of the ¹H spectrum displays a complex multiplet characteristic of a meta-disubstituted benzene ring, while the aliphatic region is defined by the characteristic signals of the benzylic and dioxolane protons. The ¹³C spectrum confirms the presence of nine unique carbon environments. By employing a meticulous experimental protocol and a multi-faceted analytical approach including 2D correlation spectroscopy, NMR provides an authoritative and verifiable confirmation of the molecule's identity and purity, underscoring its indispensable role in modern chemical research and development.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- University of Wisconsin-Madison. (n.d.). Sample Preparation.

- Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5GdbpL0gUFkH9Jqk_enStmyP7drCrbuMdi1ZmSHi6OnioZWrzR_gWu7NNTmOkar9L5KIrnxh0TdekLtDZC1lofPm2ZTO8L4H17aVR2IvesPKgYI8rGAlxTMbZrugE-oxwrCVc04fUHX3r18B8Xo2CLJ5zHqemfuXz63q1MXIBkVX7lg6q2A==

- Western University. (n.d.). NMR Sample Preparation.

- YouTube. (2021). Interpreting Aromatic NMR Signals.

- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.

- YouTube. (2024). Interpreting H-NMR Spectra Aromatic Molecule.

- Organic Chemistry at CU Boulder. (n.d.). Aromatics.

- Benchchem. (n.d.). Interpreting Complex NMR Spectra of Halogenated Aromatic Compounds.

- Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 3-Bromobenzyl alcohol(15852-73-0) 1H NMR spectrum.

- ChemicalBook. (n.d.). 1,3-Dioxolane(646-06-0) 1H NMR spectrum.

- Doc Brown's Chemistry. (2025). 13C nmr spectrum of 1,3-dioxane.

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[13C NMR] - Chemical Shifts.

- ElectronicsAndBooks. (n.d.). The Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds.

- ChemicalBook. (n.d.). 2-BENZYL-1,3-DIOXOLANE(101-49-5) 13C NMR spectrum.

- SpectraBase. (n.d.). 2-benzyl-1,3-dioxolane - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 1,3-Dioxolane - Optional[1H NMR] - Spectrum.

"FTIR analysis of 2-(3-Bromobenzyl)-1,3-dioxolane"

An In-Depth Technical Guide to the FTIR Analysis of 2-(3-Bromobenzyl)-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. As a molecule of interest in synthetic chemistry, particularly as a protected aldehyde, understanding its structural features through vibrational spectroscopy is paramount for reaction monitoring, quality control, and characterization. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of the FTIR spectrum of this compound, offers a detailed experimental protocol, and provides an in-depth interpretation of the expected spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound and its Spectroscopic Characterization

This compound is a key intermediate in organic synthesis. The 1,3-dioxolane group serves as a protecting group for the aldehyde functionality of 3-bromobenzaldehyde, rendering it inert to certain reaction conditions while enabling transformations on other parts of the molecule.[1][2] The presence of the bromine atom on the benzene ring provides a site for further functionalization, for instance, through cross-coupling reactions.

Given its pivotal role, confirming the successful synthesis and purity of this compound is crucial. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique "molecular fingerprint" by probing the vibrational modes of the functional groups present in the molecule.[3] This guide will elucidate the characteristic infrared absorptions of the aromatic ring, the C-Br bond, and the dioxolane ring system.

Experimental Protocol: A Self-Validating Approach to FTIR Analysis

The following protocol is designed to yield a high-quality FTIR spectrum of this compound. The rationale behind each step is provided to ensure a deep understanding of the methodology.

Sample Preparation: The Foundation of a Reliable Spectrum

The choice of sample preparation technique is critical and depends on the physical state of the compound. Assuming this compound is a liquid or a low-melting solid at room temperature, the neat liquid (thin film) method is often the most straightforward and preferred approach.

Protocol for Neat Liquid (Thin Film) Analysis:

-

Material Purity: Ensure the sample is free from solvents (e.g., from a previous reaction or purification step) and water. Solvents will exhibit their own characteristic IR bands, complicating the spectrum. Water has strong, broad absorptions that can obscure important spectral regions.

-

Salt Plate Selection: Utilize clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates. KBr is transparent over a wider range of the mid-IR spectrum (down to 400 cm⁻¹) compared to NaCl (down to 650 cm⁻¹).

-

Sample Application: Place a small drop of the liquid sample onto the center of one salt plate.

-

Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Avoid applying excessive pressure, which could damage the plates.

-

Spectrometer Placement: Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

-

Trustworthiness Check: A properly prepared thin film will show no interference fringes (sinusoidal patterns) in the baseline of the spectrum, which can arise from an air gap between the plates.

Instrumental Parameters: Optimizing Data Acquisition

Modern FTIR spectrometers offer a range of adjustable parameters. The following settings are recommended for a standard analysis of this compound:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (This is sufficient to resolve most vibrational bands in organic molecules).

-

Number of Scans: 16-32 scans (Co-adding multiple scans improves the signal-to-noise ratio).

-

Apodization Function: Happ-Genzel is a commonly used function that provides a good balance between peak shape and resolution.

-

Self-Validating System: Before running the sample spectrum, a background spectrum of the empty spectrometer should be acquired. This background is automatically subtracted from the sample spectrum by the instrument's software to remove contributions from atmospheric water and carbon dioxide.

Logical Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the experimental process, from sample preparation to data interpretation.

Caption: A flowchart detailing the key stages of FTIR analysis.

Spectral Interpretation: Decoding the Vibrational Signature

The FTIR spectrum of this compound can be divided into several key regions, each corresponding to the vibrational modes of specific functional groups.[4][5][6]

The High-Frequency Region (4000 - 2500 cm⁻¹)

-

Aromatic C-H Stretching: The presence of the benzene ring will give rise to sharp, medium-intensity peaks just above 3000 cm⁻¹, typically in the range of 3100 - 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretching: The methylene (CH₂) groups in the dioxolane ring and the benzylic CH₂ group will exhibit symmetric and asymmetric stretching vibrations below 3000 cm⁻¹, generally in the 2960 - 2850 cm⁻¹ range.[7]

The Fingerprint Region (1500 - 400 cm⁻¹)

This region is often complex but contains a wealth of structural information.

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.[7]

-

C-H Bending: Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups will be present in this region.[4][5][6]

-

Acetal C-O Stretching: The 1,3-dioxolane ring, being a cyclic acetal, will show strong and characteristic C-O stretching bands. Acetals are known to exhibit multiple strong bands in the 1200-1020 cm⁻¹ region.[8][9] For 1,3-dioxolane specifically, bands around 1143, 1023, 918, and 865 cm⁻¹ have been reported.[10]

-

Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900 - 675 cm⁻¹ range.[7] For a meta-substituted (1,3-disubstituted) ring, strong bands are expected in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a low frequency due to the high mass of the bromine atom.[11] This band is typically found in the 650 - 550 cm⁻¹ range.[12]

Summary of Expected Characteristic FTIR Peaks

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic (Benzene Ring) |

| 2960 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Dioxolane & Benzylic CH₂) |

| 1600 - 1450 | Variable, Sharp | C=C Stretch | Aromatic (Benzene Ring) |

| 1200 - 1020 | Strong | C-O Stretch | Acetal (Dioxolane Ring)[8][9] |

| 810 - 680 | Strong | C-H Out-of-Plane Bend | Meta-Substituted Aromatic Ring |

| 650 - 550 | Medium-Strong | C-Br Stretch | Aromatic Bromide[11][12] |

Conclusion: A Tool for Chemical Insight

FTIR spectroscopy provides an invaluable tool for the structural elucidation and quality assessment of this compound. By understanding the principles of vibrational spectroscopy and the characteristic frequencies of the constituent functional groups, researchers can confidently verify the identity and purity of this important synthetic intermediate. The protocols and interpretations provided in this guide are designed to be both scientifically rigorous and practically applicable in a modern chemical research environment.

References

- The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society B: Physical Organic.

- Ketals and acetals infrared spectra. Chemistry.

- Far‐Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3‐Dioxolane. The Journal of Chemical Physics.

- FTIR spectra of polycyclic acetal.

- Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. Doc Brown's Chemistry.

- Process for the preparation of ethynylbenzaldehydes.

- FTIR spectra of a PEG-acetal-N3, b PCL-ONB-Alkynyl and c PCL-PEG.

- Observed bands in Raman and infrared spectra of 1,3-dioxolane and their assignments.

- THE MODES OF STRETCHING AND BENDING. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to spectroscopy.

- FTIR spectra for aliphatic and aromatic bromine-based polyols.

- A Theoretical Study of Spectroscopic Properties of a Hemiacetal by TDDFT Method. International Journal of Scientific & Engineering Research.

- 1,3-Dioxolane(646-06-0)IR1. ChemicalBook.

- 1,3-Dioxolane. SpectraBase.

- Vibrational Spectroscopy (Infrared, IR-Spect.). University of Babylon.

- Synthesis of 2-(2-bromophenyl)-1,3-dioxolane. PrepChem.com.

- FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Identification of bromin

- Synthesis of 1,3-dioxolanes. Organic Chemistry Portal.

- This compound. PubChem.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Halogenated Organic Compounds. Spectroscopy Online.

- FTIR spectrum of bromine-modified epoxy resin.

- IR Spectroscopy: Molecular Vibr

- Synthesis of 2-(2-bromoethyl)-2-methyl-1,3-dioxolane. PrepChem.com.

- Introduction to infrared spectroscopy | Vibrational Modes: Stretching, Bending. YouTube.

- Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane.

- database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum d

- 2-Phenyl-1,3-dioxolane. PubChem.

- FTIR spectrum of 2-Bromobenzyl alcohol.

- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

Sources

- 1. EP0257309A2 - Process for the preparation of ethynylbenzaldehydes - Google Patents [patents.google.com]

- 2. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. web.williams.edu [web.williams.edu]

- 5. Video: IR Spectroscopy: Molecular Vibration Overview [jove.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. sci.tanta.edu.eg [sci.tanta.edu.eg]

An In-depth Technical Guide to the Mass Spectrometry of 2-(3-Bromobenzyl)-1,3-dioxolane

This guide provides a detailed examination of the mass spectrometric behavior of 2-(3-Bromobenzyl)-1,3-dioxolane. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. This document moves beyond a standard protocol, offering insights into the causal mechanisms of fragmentation and the strategic selection of analytical techniques.

Introduction: The Compound in Context

This compound is a halogenated organic compound featuring a brominated aromatic ring and a cyclic acetal (dioxolane) moiety. Its molecular structure presents distinct features that are highly informative under mass spectrometric analysis. The presence of bromine, with its characteristic isotopic signature, and the specific bond arrangements within the benzyl and dioxolane groups, give rise to a predictable and interpretable fragmentation pattern. Understanding this pattern is crucial for its unambiguous identification in complex matrices, such as in metabolite identification studies or quality control of synthetic intermediates.

Compound Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ | PubChem[1] |

| Molecular Weight | 243.10 g/mol | PubChem[1] |

| CAS Number | 842123-87-9 | PubChem[1] |

Ionization Techniques: Rationale and Selection

The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—specifically, the presence and abundance of the molecular ion versus fragment ions. For this compound, a moderately polar and volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the most common and informative approach.[2][3]

-

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize the analyte molecule.[4][5] This high energy not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[4][6] For structural elucidation, this rich fragmentation pattern serves as a unique fingerprint of the molecule. A key drawback can be the low abundance or complete absence of the molecular ion for some compounds, though this is not anticipated to be a major issue for this specific structure due to the stabilizing aromatic ring.[3][7]

-

Chemical Ionization (CI): A "softer" ionization technique that involves ion-molecule reactions.[7] It results in less fragmentation and typically a more abundant protonated molecule [M+H]⁺. This can be invaluable for confirming the molecular weight when the molecular ion in EI is weak or absent.[8]

For the purpose of this guide, we will focus on EI, as its detailed fragmentation pattern provides the most comprehensive data for structural confirmation.

Mass Spectral Interpretation and Fragmentation Analysis

The fragmentation of this compound in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The presence of two key functional groups—the bromobenzyl group and the dioxolane ring—dictates the primary fragmentation pathways.

The Isotopic Signature of Bromine

A defining characteristic of any bromine-containing compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively).[9] This results in any bromine-containing ion appearing as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity (a 1:1 ratio).[9][10] This M/M+2 pattern is a powerful diagnostic tool for identifying bromine-containing fragments.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion (m/z 242/244) will proceed through several competing pathways initiated by the weakest bonds and leading to the most stable carbocations.

Key Predicted Fragments for this compound:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway | Predicted Abundance |

| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular Ion (M⁺) | Low to Moderate |

| 169/171 | [C₇H₆Br]⁺ | α-cleavage at the benzylic position, loss of the dioxolane radical (•C₃H₅O₂) | High |

| 155/157 | [C₆H₄Br]⁺ | Loss of CO from the bromobenzoyl cation (if formed via rearrangement) | Moderate |

| 90 | [C₇H₆]⁺ | Loss of HBr from the bromobenzyl cation | Moderate |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the benzyl-dioxolane bond, charge retained on the dioxolane moiety | High |

| 43 | [C₂H₃O]⁺ | Further fragmentation of the dioxolane ring | Moderate |

The most likely and informative fragmentation events are:

-

Benzylic Cleavage: The C-C bond between the benzyl group and the dioxolane ring is a prime site for cleavage. This is due to the formation of the highly stable bromotropylium ion (or a rearranged bromobenzyl cation) at m/z 169/171 . This is often the most abundant fragment (the base peak) in similar structures.

-

Dioxolane Ring Fragmentation: The dioxolane ring itself is prone to fragmentation. The ion at m/z 73 , corresponding to the [C₃H₅O₂]⁺ fragment, is highly characteristic of the 2-substituted-1,3-dioxolane moiety.[11] This occurs via cleavage of the same benzylic C-C bond, but with the positive charge remaining on the dioxolane fragment.

-

Loss of Bromine: Cleavage of the C-Br bond can occur, leading to the loss of a bromine radical (•Br). This would result in a fragment at m/z 163 ([M-Br]⁺).

The following diagram illustrates the primary predicted fragmentation pathways.

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a robust, self-validating protocol for the analysis of this compound using a standard single quadrupole GC-MS system.[2]

Sample Preparation

-

Solvent Selection: Choose a high-purity, volatile organic solvent such as Dichloromethane (DCM) or Ethyl Acetate.[12] The solvent must not co-elute with the analyte.

-

Concentration: Prepare a stock solution of the analyte at 1 mg/mL. From this, create a working solution of approximately 10-100 µg/mL. The final concentration should be optimized to avoid detector saturation.

-

Filtration: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial.[12]

Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Gas Chromatograph (GC) Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | 30m x 0.25mm ID, 0.25µm film thickness, 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5/HP-5) | A standard, low-polarity phase providing excellent separation for a wide range of organic molecules.[2] |

| Carrier Gas | Helium | Inert and provides good chromatographic efficiency.[13] |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | Standard volume to prevent column overloading. |

| Split Ratio | 20:1 | Prevents column overloading and ensures sharp peaks. Adjust as needed based on sample concentration. |

| Oven Program | Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. | This gradient effectively separates the analyte from solvent and potential impurities. |

Mass Spectrometer (MS) Conditions:

| Parameter | Setting | Rationale |

|---|---|---|

| Ion Source | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[3] |

| Ion Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase and prevent condensation. |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis. |

| Electron Energy | 70 eV | Standard energy for EI to generate extensive, reproducible fragmentation and allow for library matching.[5] |

| Mass Range | m/z 40-350 | Covers the expected molecular ion and all significant fragments. |

| Scan Rate | ~2 scans/sec | Provides sufficient data points across the eluting chromatographic peak for accurate spectral deconvolution. |

Data Acquisition and Analysis Workflow

Caption: Workflow for GC-MS analysis of this compound.

Conclusion